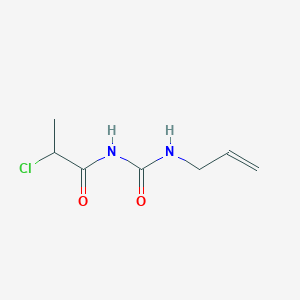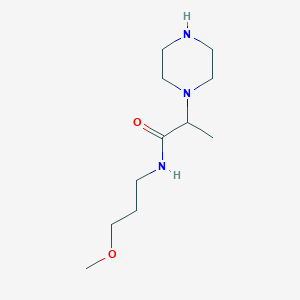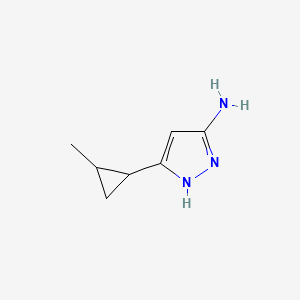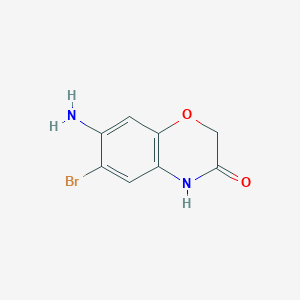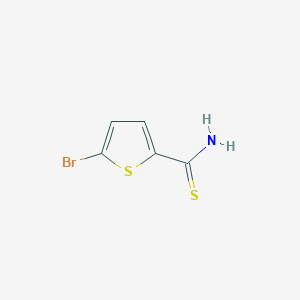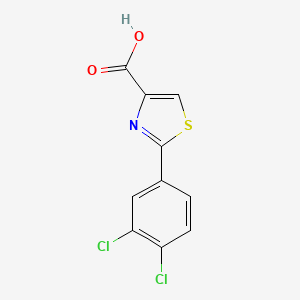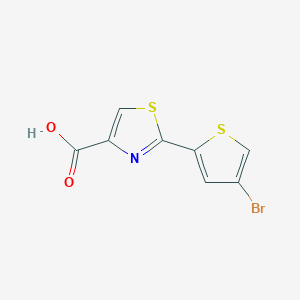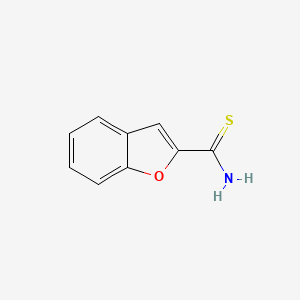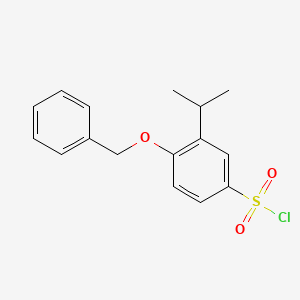![molecular formula C14H9BrCl2O2 B1372417 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride CAS No. 1160250-17-8](/img/structure/B1372417.png)
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride
Vue d'ensemble
Description
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride is a useful research compound. Its molecular formula is C14H9BrCl2O2 and its molecular weight is 360 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Antagonist Benzamide Derivatives
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride is used in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These compounds have been tested for their biological activity, showing promise in pharmacological research (H. Bi, 2015).
Acylation of Azaindoles
This compound plays a role in the acylation of azaindoles, a process important in organic chemistry. The best results for this reaction were achieved using an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature (Z. Zhang et al., 2002).
CCR5 Antagonists Synthesis
It is a key intermediate in the synthesis of novel non-peptide CCR5 antagonists. These products have been characterized using NMR, CNMR, and MS, and exhibit certain bioactivities, which are significant in the development of new therapeutic agents (Cheng De-ju, 2014).
Preparation of Novel Compounds
The compound is also used in preparing N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a novel compound with potential pharmacological applications. The structure of this product has been characterized extensively (H. Bi, 2014).
Synthesis of Brovanexine Hydrochloride
Another application is in the synthesis of brovanexine hydrochloride, where it contributes to the efficiency and yield of the production process (Song Hong-rui, 2010).
Synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride
It is also involved in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate. This process has been optimized for higher economic value (Zhou Xiao-rui, 2006).
Propriétés
IUPAC Name |
5-bromo-2-[(3-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLHLKHWINDSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


